molecular formula C28H34N4O2 B13441142 N-[(1S,3S)-2,2-Dimethyl-3-[[5-[(4-phenyl-1-piperazinyl)methyl]-3-isoxazolyl]methyl]cyclobutyl]-benzamide

N-[(1S,3S)-2,2-Dimethyl-3-[[5-[(4-phenyl-1-piperazinyl)methyl]-3-isoxazolyl]methyl]cyclobutyl]-benzamide

Cat. No.: B13441142
M. Wt: 458.6 g/mol
InChI Key: AKCWAWJJYORRAM-GJZUVCINSA-N
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Description

N-[(1S,3S)-2,2-Dimethyl-3-[[5-[(4-phenyl-1-piperazinyl)methyl]-3-isoxazolyl]methyl]cyclobutyl]-benzamide is a complex organic compound with a molecular formula of C28H34N4O2 and a molecular weight of 458.6 g/mol. This compound is derived from (1R)-(+)-α-Pinene and is used in various chemical reactions, including hydroboration and reduction of ketones.

Properties

Molecular Formula

C28H34N4O2

Molecular Weight

458.6 g/mol

IUPAC Name

N-[(1S,3S)-2,2-dimethyl-3-[[5-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazol-3-yl]methyl]cyclobutyl]benzamide

InChI

InChI=1S/C28H34N4O2/c1-28(2)22(18-26(28)29-27(33)21-9-5-3-6-10-21)17-23-19-25(34-30-23)20-31-13-15-32(16-14-31)24-11-7-4-8-12-24/h3-12,19,22,26H,13-18,20H2,1-2H3,(H,29,33)/t22-,26+/m1/s1

InChI Key

AKCWAWJJYORRAM-GJZUVCINSA-N

Isomeric SMILES

CC1([C@@H](C[C@@H]1NC(=O)C2=CC=CC=C2)CC3=NOC(=C3)CN4CCN(CC4)C5=CC=CC=C5)C

Canonical SMILES

CC1(C(CC1NC(=O)C2=CC=CC=C2)CC3=NOC(=C3)CN4CCN(CC4)C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,3S)-2,2-Dimethyl-3-[[5-[(4-phenyl-1-piperazinyl)methyl]-3-isoxazolyl]methyl]cyclobutyl]-benzamide involves multiple steps. One of the key steps is the hydroboration reaction using (1R)-(+)-α-Pinene as a starting material. The reaction conditions typically involve the use of boron reagents and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale hydroboration reactions followed by purification steps to isolate the final product. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[(1S,3S)-2,2-Dimethyl-3-[[5-[(4-phenyl-1-piperazinyl)methyl]-3-isoxazolyl]methyl]cyclobutyl]-benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

N-[(1S,3S)-2,2-Dimethyl-3-[[5-[(4-phenyl-1-piperazinyl)methyl]-3-isoxazolyl]methyl]cyclobutyl]-benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-[(1S,3S)-2,2-Dimethyl-3-[[5-[(4-phenyl-1-piperazinyl)methyl]-3-isoxazolyl]methyl]cyclobutyl]-benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The detailed molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[(1S,3S)-2,2-Dimethyl-3-[[5-[(4-phenyl-1-piperazinyl)methyl]-3-isoxazolyl]methyl]cyclobutyl]-benzamide include:

    1,1-Dimethylcyclohexane: A simpler cycloalkane with similar structural features.

    Benzimidazoles: Compounds with a benzene ring fused to an imidazole ring, sharing some structural similarities.

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and rings, making it a versatile compound for various applications in research and industry.

Biological Activity

N-[(1S,3S)-2,2-Dimethyl-3-[[5-[(4-phenyl-1-piperazinyl)methyl]-3-isoxazolyl]methyl]cyclobutyl]-benzamide (CAS No. 1332755-28-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A cyclobutyl moiety
  • A benzamide functional group
  • An isoxazole ring
  • A piperazine substituent

This unique arrangement may contribute to its biological properties.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Serotonin Receptors : The piperazine group suggests potential activity at serotonin receptors, which are implicated in mood regulation and anxiety disorders.
  • Neurotransmitter Modulation : The compound may influence neurotransmitter levels, particularly in the central nervous system (CNS), enhancing synaptic transmission.
  • Anticancer Activity : Preliminary studies indicate the potential for cytotoxic effects against cancer cell lines.

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-715.6
HeLa10.2
A54912.5

These results indicate significant cytotoxicity, particularly against HeLa cells.

Study on Antidepressant Effects

In a controlled study involving animal models, this compound was administered to assess its antidepressant-like effects. The findings suggested:

  • Behavioral Improvements : Significant reductions in despair behavior were noted in forced swim tests.
  • Neurochemical Changes : Increased levels of serotonin and norepinephrine were observed in treated animals compared to controls.

These findings support the hypothesis that this compound may have antidepressant properties through serotonin modulation.

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